
Etretinate
Overview
Description
Etretinate is a synthetic aromatic retinoid first approved by the FDA in 1986 for severe psoriasis and hyperkeratotic disorders . It functions by modulating keratinocyte differentiation and proliferation, addressing conditions like pustular psoriasis and erythrodermic psoriasis . However, due to its high lipophilicity and prolonged terminal half-life (~120 days), this compound accumulates in adipose tissue, leading to extended systemic retention and teratogenic risks persisting for up to 3 years post-treatment . These risks prompted its replacement by acitretin, its carboxylic acid metabolite, in many regions . Despite its withdrawal from markets like the U.S. and Canada, this compound remains in use in Japan under the trade name Tigason .
Preparation Methods
Etretinate is synthesized through a multi-step process involving the reaction of acitretin with an active reagent such as 1,1’-carbonyldiimidazole. This reaction is followed by the addition of ethanol or an alkali or alkaline earth ethanolate to produce this compound . The industrial production of this compound involves stringent reaction conditions to ensure high purity and yield. The synthetic route can be summarized as follows:
Reaction of Acitretin with 1,1’-Carbonyldiimidazole: This step forms an intermediate compound.
Addition of Ethanol or Alkali/Alkaline Earth Ethanolate: This step converts the intermediate into this compound.
Chemical Reactions Analysis
Etretinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, acitretin. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of less active or inactive metabolites. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions include acitretin and other metabolites that may have varying degrees of biological activity .
Scientific Research Applications
Pharmacological Properties
Etretinate is an aromatic retinoic acid derivative that acts by normalizing pathological changes in the skin, particularly by inhibiting hyperkeratinization and promoting proper cell differentiation. Its mechanism of action involves binding to retinoic acid receptors, which modulates gene expression related to skin cell growth and differentiation .
Key Pharmacological Features:
- Indication : Primarily for severe psoriasis, including pustular and erythrodermic forms.
- Mechanism of Action : Interferes with keratinocyte differentiation and reduces excessive cell growth associated with psoriasis .
- Half-Life : The elimination half-life can be extensive; some studies report detectable levels up to 2.9 years post-therapy .
Clinical Applications
This compound has been evaluated for various dermatological conditions beyond psoriasis:
- Psoriasis Treatment :
- Other Skin Disorders :
- Cancer Prevention :
Study 1: Long-term Efficacy in Psoriasis
A cohort study involving 956 patients treated with this compound over five years reported no significant increase in major adverse effects such as cardiovascular disease or cancer. While some patients experienced joint problems, overall safety was deemed acceptable with proper monitoring .
Study 2: Combination Therapy
A patient with pustular psoriasis inadequately controlled by methotrexate showed significant improvement when this compound was added to the regimen. This case highlights the potential for combination therapies to enhance treatment efficacy for severe psoriasis .
Adverse Effects and Considerations
Despite its therapeutic benefits, this compound is associated with notable side effects, primarily affecting the mucocutaneous system. Common adverse effects include:
Mechanism of Action
The mechanism of action of etretinate is not fully understood. it is believed to work by binding to retinoic acid receptors in the skin, which helps normalize the growth cycle of skin cells. This compound interferes with the terminal differentiation of keratinocytes, thereby reducing excessive cell growth and keratinization seen in conditions like psoriasis. Additionally, this compound enhances the binding of cyclic adenosine monophosphate to the regulatory subunit of cyclic adenosine monophosphate-dependent protein kinases, further modulating cellular processes .
Comparison with Similar Compounds
Pharmacokinetic Profiles
Key Findings :
- This compound’s low bioavailability (4–15% in rats) is attributed to significant presystemic loss, including pulmonary first-pass extraction (~51% in rats) .
- Acitretin, while less lipophilic, can revert to this compound in the presence of ethanol, prolonging teratogenicity risks .
- Isotretinoin and Tretinoin lack long-term tissue storage, making them safer for systemic (Isotretinoin) or topical (Tretinoin) use .
Clinical Efficacy
Psoriasis Treatment
- This compound vs. Acitretin: In a Nordic multicenter study, both compounds showed comparable efficacy, with Psoriasis Area and Severity Index (PASI) improvements of 70.8% (this compound) and 75.8% (Acitretin) after 12 weeks. However, this compound was better tolerated, with fewer mucocutaneous side effects .
- Combination Therapy: Acitretin-PUVA demonstrated superior efficacy over placebo-PUVA, reducing lesional scores and UVA exposure requirements. This compound-PUVA showed statistically significant but less pronounced benefits .
Other Indications
- Isotretinoin: Effective in severe acne and chemoprevention of head/neck cancers .
- Tretinoin: Topical use in acne and photoaging due to rapid clearance .
Key Findings :
- This compound’s long half-life necessitates prolonged contraception (up to 3 years) .
- Inter-individual variability in this compound clearance complicates standardized safety guidelines, with some patients retaining detectable serum levels for years .
- Acitretin’s shorter half-life reduces teratogenicity risks, but ethanol consumption negates this advantage .
Teratogenicity and Pharmacokinetic Variability
- This compound is 8-fold more teratogenic than Acitretin in murine models, causing craniofacial and limb malformations at low doses (ED50 = 26 mg/kg) .
- In humans, this compound’s storage in adipose tissue and slow release into systemic circulation prolongs fetal exposure, even after discontinuation .
- Acitretin’s teratogenicity is dose-dependent, but its reversible metabolism to this compound underlines the need for strict alcohol abstinence during therapy .
Biological Activity
Etretinate, a synthetic retinoid, is primarily used in the treatment of severe psoriasis and other keratinizing disorders. Its biological activity is largely attributed to its conversion into acitretin, its active metabolite, which interacts with retinoic acid receptors (RARs) to exert therapeutic effects. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and case studies related to this compound.
This compound functions as a prodrug that requires metabolic conversion to acitretin to activate RARs. These receptors are crucial for regulating gene expression involved in cell growth and differentiation. The pharmacological activity of this compound is characterized by:
- Activation of Retinoic Acid Receptors (RARs): this compound binds to RARs, leading to normalization of epidermal cell growth and differentiation .
- Inhibition of Hyperkeratinization: It effectively reduces excessive keratin production, a hallmark of conditions like psoriasis .
- Long Half-Life: The drug has a prolonged elimination half-life, allowing for sustained therapeutic effects even after discontinuation .
Pharmacokinetics
The pharmacokinetics of this compound reveal significant insights into its absorption and distribution:
- Absorption: this compound is better absorbed when taken with high-fat meals, indicating lipid solubility plays a role in its bioavailability .
- Protein Binding: Over 99% of this compound binds to plasma proteins, primarily lipoproteins, while acitretin predominantly binds to albumin .
- Metabolism: It undergoes rapid presystemic metabolism, resulting in acitretin appearing in plasma almost simultaneously with the parent drug .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating psoriasis and other skin disorders. Key findings include:
- Psoriasis Treatment: In a study involving 138 patients with psoriasis, 41.3% achieved excellent responses, while 36.2% had good responses .
- Recurrence Reduction in Bladder Cancer: A randomized study showed an 18% recurrence rate in patients treated with this compound compared to 38% in controls over two years .
Case Studies
Several clinical trials have documented the effectiveness and safety profile of this compound:
Study | Condition | Treatment Group | Control Group | Outcome |
---|---|---|---|---|
Yoshida et al. (1986) | Superficial bladder tumors | 94 patients on 10 mg/day this compound | 80 untreated | Recurrence rates: 18% (this compound) vs. 38% (control) |
Moriarty et al. (1982) | Actinic keratosis | 50 patients on 75 mg/day this compound | Placebo | Complete remission: 5/22 (this compound) vs. 0/23 (placebo) |
Hirao et al. (1987) | Bladder cancer | 130 patients on various agents including this compound | Various agents | Statistically significant reduction in recurrence |
Adverse Effects and Safety Profile
While this compound is effective for many skin conditions, it is associated with several adverse effects:
- Teratogenicity: this compound is contraindicated in women of childbearing potential due to severe teratogenic effects .
- Liver Function Changes: Asymptomatic changes in liver function tests are common but rarely lead to treatment discontinuation .
- Mucocutaneous Effects: Side effects affecting skin and mucous membranes occur frequently but are generally manageable .
Q & A
Basic Research Questions
Q. What pharmacokinetic properties of etretinate contribute to its prolonged teratogenic risk, and how should these inform clinical study designs?
this compound's lipophilic nature allows accumulation in adipose tissues, with a half-life exceeding 120 days, leading to detectable serum levels years post-treatment . This necessitates longitudinal cohort studies tracking serum concentrations in patients post-cessation, with stratification by variables like body fat percentage and age. Researchers should design studies with repeated blood sampling over ≥3 years and employ high-performance liquid chromatography (HPLC) for precise quantification of this compound and its metabolite, acitretin .
Q. How do metabolic pathways involving alcohol influence the interconversion of acitretin and this compound, and what are the implications for toxicity assessments?
While ethanol was historically thought to promote acitretin-to-etretinate conversion via transesterification, recent studies show no significant correlation between alcohol intake and serum this compound levels . To resolve this contradiction, researchers should use controlled in vitro models (e.g., hepatic microsomes) to isolate enzymatic pathways and compare results with in vivo data from patient cohorts with documented alcohol consumption. Methodologies should include pharmacokinetic modeling to account for individual variability in ethanol metabolism .
Advanced Research Questions
Q. What mechanisms underlie the unexpected association between dietary vitamin A intake and serum retention of this compound in acitretin-treated patients?
A 2022 study found that frequent vitamin A/provitamin A intake correlated with higher serum acitretin but lower this compound levels, suggesting competitive metabolic interactions . Advanced investigations should:
- Use isotopic labeling (e.g., ¹³C-retinyl esters) to trace vitamin A metabolism in parallel with this compound kinetics.
- Conduct randomized controlled trials (RCTs) with dietary interventions to isolate the effects of specific nutrients.
- Analyze adipose tissue biopsies to quantify this compound storage dynamics relative to vitamin A concentrations .
Q. Why does this compound exhibit differential hepatotoxicity compared to isotretinoin, and how can this be modeled in preclinical studies?
Case reports link this compound—but not isotretinoin—to drug-induced liver injury (DILI), possibly due to its adipose storage and prolonged release . Researchers should:
- Compare hepatocyte apoptosis pathways (e.g., caspase-3 activation) in vitro using primary human hepatocytes exposed to both retinoids.
- Employ murine models with humanized liver enzymes to simulate long-term retention and dose-dependent toxicity.
- Integrate multi-omics (transcriptomics, metabolomics) to identify unique this compound-induced molecular signatures .
Q. How effective is systemic this compound versus topical formulations in treating recalcitrant mucocutaneous HPV infections, and what experimental endpoints are most informative?
A meta-analysis reported 100% remission with systemic this compound but limited efficacy in topical applications . To optimize regimens, researchers should:
- Design RCTs comparing oral this compound with intralesional retinoid injections, using histopathological clearance and viral load reduction as endpoints.
- Incorporate immune profiling (e.g., T-cell activation markers) to assess adjunctive immunomodulatory effects.
- Address confounding variables (e.g., patient compliance, lesion size) through stratified randomization .
Q. Methodological Considerations
- Contradiction Resolution : For conflicting data (e.g., alcohol’s role in this compound metabolism), apply triangulation via cross-disciplinary methods (molecular assays + epidemiological surveys) .
- Ethical Frameworks : Given this compound’s teratogenicity, ensure studies include stringent contraception verification and IRB-approved protocols for vulnerable populations .
- Data Reproducibility : Publish raw HPLC datasets and adipose tissue pharmacokinetic profiles in supplementary materials to enable meta-analyses .
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-DJRRULDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023036 | |
Record name | Etretinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
2.2X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
54350-48-0 | |
Record name | Etretinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etretinate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | etretinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etretinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etretinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETRETINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-105 °C | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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